molecular formula C32H40Cl2N2O11 B12914271 9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis)

9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis)

Cat. No.: B12914271
M. Wt: 699.6 g/mol
InChI Key: VFFAWQOYRHDZKT-JZUDIWCISA-N
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Description

9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyl, amino, hydroxy, and pyran rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) typically involves multi-step organic reactions. These steps may include:

    Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions.

    Functional Group Addition: Introduction of acetyl, amino, and hydroxy groups through selective reactions.

    Pyran Ring Formation: Formation of pyran rings via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxy groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.

Medicine

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) lies in its specific arrangement of functional groups and its potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C32H40Cl2N2O11

Molecular Weight

699.6 g/mol

IUPAC Name

(7R,9R)-9-acetyl-7,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride

InChI

InChI=1S/C32H38N2O11.2ClH/c1-12-26(36)18(33)8-21(42-12)44-20-11-32(14(3)35,45-22-9-19(34)27(37)13(2)43-22)10-17-23(20)31(41)25-24(30(17)40)28(38)15-6-4-5-7-16(15)29(25)39;;/h4-7,12-13,18-22,26-27,36-37,40-41H,8-11,33-34H2,1-3H3;2*1H/t12?,13?,18?,19?,20-,21?,22?,26?,27?,32-;;/m1../s1

InChI Key

VFFAWQOYRHDZKT-JZUDIWCISA-N

Isomeric SMILES

CC1C(C(CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)OC6CC(C(C(O6)C)O)N)N)O.Cl.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)OC6CC(C(C(O6)C)O)N)N)O.Cl.Cl

Origin of Product

United States

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